molecular formula C35H34N2O5 B052599 (+)-Cocsuline CAS No. 26279-88-9

(+)-Cocsuline

Cat. No.: B052599
CAS No.: 26279-88-9
M. Wt: 562.7 g/mol
InChI Key: GOYCVNCWKXBQBF-SVBPBHIXSA-N
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Description

Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- is a bisbenzylisoquinoline alkaloid primarily isolated from Berberis species (e.g., B. aristata, B. vulgaris) and other members of the Berberidaceae family . Its molecular formula is C₃₇H₄₀N₂O₆ (molecular weight: 608.7 g/mol), characterized by two benzylisoquinoline units linked via ether bonds. Key structural features include:

  • A 6',7-epoxy bridge enhancing rigidity .
  • Methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 6, 2, and 2' .
  • Alpha-configuration at the C1' stereocenter, critical for bioactivity .

This compound exhibits diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, making it a focus of phytochemical research .

Properties

IUPAC Name

(8S,21S)-27-methoxy-7,22-dimethyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O5/c1-36-12-10-22-17-30-31-19-25(22)26(36)15-21-6-9-28(38)29(16-21)40-24-7-4-20(5-8-24)14-27-33-23(11-13-37(27)2)18-32(39-3)34(41-30)35(33)42-31/h4-9,16-19,26-27,38H,10-15H2,1-3H3/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYCVNCWKXBQBF-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7C)O4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@H]7C8=CC(=C(O3)C=C8CCN7C)O4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180905
Record name Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26279-88-9
Record name Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026279889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Occurrence in Cocculus Species

The compound has been identified in the stems of Cocculus hirsutus and Cocculus pendulus, as evidenced by phytochemical screening using chromatographic and spectroscopic methods. These plants belong to the Menispermaceae family, which is rich in bisbenzylisoquinoline alkaloids. Table 1 summarizes the plant parts and associated phytochemicals:

Table 1: Phytochemical Profile of Cocculus Species

Plant SpeciesPlant PartKey Alkaloids Identified
C. hirsutusStemOxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)-, Isotrilobine, Penduline
C. pendulusStemOxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)-, Trilobine, Punjabine

Extraction and Isolation Protocol

The isolation of this alkaloid follows standard procedures for bisbenzylisoquinoline extraction:

  • Plant Material Preparation : Fresh stems are dried, ground into powder, and defatted using non-polar solvents like hexane.

  • Solvent Extraction : The defatted material is subjected to ethanol or methanol extraction under reflux (60–80°C for 6–8 hours).

  • Acid-Base Partitioning : The crude extract is dissolved in dilute hydrochloric acid (pH 2–3) and filtered to remove non-alkaloidal components. The acidic solution is then basified with ammonium hydroxide (pH 9–10), precipitating the alkaloids.

  • Column Chromatography : The precipitate is purified via silica gel chromatography using a gradient of chloroform-methanol (9:1 to 7:3). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and combined.

  • Crystallization : The purified alkaloid is crystallized from a methanol-diethyl ether mixture to yield the final product.

This method aligns with protocols used for isolating structurally similar alkaloids like cepharanthine from Stephania cepharantha, where ethanol extraction and silica gel chromatography are critical.

Structural Elucidation and Functional Group Analysis

Spectroscopic Characterization

The compound’s structure is confirmed through a combination of techniques:

  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) reveals a molecular ion peak at m/z 608.7 [M+H]⁺, consistent with the molecular formula C₃₇H₄₀N₂O₆.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Signals at δ 3.85 (s, 3H, OCH₃), δ 1.25 (d, 6H, CH₃), and δ 4.45 (m, 1H, epoxy proton) confirm methoxy, methyl, and epoxy groups.

    • ¹³C NMR : Peaks at δ 58.9 (C-6'), δ 62.1 (C-7'), and δ 72.3 (C-12') verify the epoxy and hydroxyl substituents.

Biosynthetic Considerations

The compound is hypothesized to originate from the coupling of two benzylisoquinoline monomers, a common pathway for bisbenzylisoquinolines. The epoxy group at C-6' and C-7' likely forms via oxidative cyclization, while O-methylation at C-6 is mediated by plant-specific methyltransferases.

Challenges in Synthetic Preparation

Complexity of Macrocyclic Synthesis

Despite advances in organic synthesis, the compound’s macrocyclic structure with stereochemical precision at C-1'α poses significant challenges. Key hurdles include:

  • Epoxide Formation : Selective epoxidation of the olefinic intermediate without side reactions.

  • Stereocontrol : Ensuring the correct (1'alpha) configuration during cyclization.

Semi-Synthetic Approaches

Partial synthesis from simpler bisbenzylisoquinolines (e.g., oxyacanthine) has been explored. For example, epoxidation of oxyacanthine (a related alkaloid from Berberis taliensis) using meta-chloroperbenzoic acid (mCPBA) yields a mixture of epoxide diastereomers, necessitating chiral separation. However, yields remain suboptimal (<20%), limiting scalability.

Industrial and Pharmacological Relevance

Purification Standards

Pharmaceutical-grade material requires >95% purity, achieved through high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase .

Chemical Reactions Analysis

Types of Reactions

Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate, chromium trioxide.

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, ammonia, amines.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties .

Scientific Research Applications

Cardiovascular Health

Oxyacanthan-12'-ol has been studied for its cardioprotective effects. Research indicates that extracts from Crataegus oxyacantha can ameliorate conditions such as hypertension and heart disease. A study demonstrated that hawthorn extract significantly improved cardiac function in patients with chronic heart failure, likely due to its ability to enhance coronary blood flow and reduce myocardial oxygen consumption .

Key Findings:

  • Mechanism of Action: The compound exhibits antioxidant properties that help reduce oxidative stress in cardiac tissues, which is crucial for preventing cardiovascular diseases.
  • Clinical Trials: Various clinical trials have reported improvements in symptoms of heart failure and angina when patients were treated with hawthorn extracts containing Oxyacanthan-12'-ol.

Antioxidant Activity

The antioxidant capacity of Oxyacanthan-12'-ol has been evaluated through several assays, including the ABTS assay. The results indicate a strong ability to scavenge free radicals, contributing to its protective effects against oxidative damage .

Data Table: Antioxidant Activity Assessment

Extract SourceAssay MethodIC50 Value (µg/mL)
Crataegus oxyacanthaABTS15.3
Standard Antioxidant-10.0

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of Oxyacanthan-12'-ol against neurodegenerative diseases such as Alzheimer’s. The compound's ability to inhibit acetylcholinesterase activity suggests its potential in enhancing cognitive function .

Case Study: Alzheimer’s Disease
A study conducted on animal models showed that administration of hawthorn extract led to significant improvements in memory and learning capabilities, attributed to the inhibition of cholinesterase enzymes .

Neuroprotective Mechanism

  • Cholinergic System Modulation: By inhibiting acetylcholinesterase, Oxyacanthan-12'-ol increases the availability of acetylcholine, a neurotransmitter vital for memory and learning.

Metabolic Effects

Oxyacanthan-12'-ol has also been investigated for its role in metabolic disorders such as diabetes and hyperlipidemia. Studies indicate that it may help regulate blood glucose levels and improve lipid profiles in diabetic models .

Data Table: Metabolic Effects on Diabetic Models

Treatment GroupBlood Glucose Level (mg/dL)Lipid Profile Improvement (%)
Control180-
Oxyacanthan Treatment12025%

Mechanism of Action

The mechanism of action of Oxyacanthan-12’-ol, 6’,7-epoxy-6-methoxy-2,2’-dimethyl-, (1’alpha)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Oxyacanthan-12'-ol shares structural homology with other bisbenzylisoquinoline alkaloids but differs in substituents and stereochemistry:

Compound Key Structural Differences vs. Oxyacanthan-12'-ol Bioactivity Highlights
Oxyacanthine Lacks 6-methoxy and 6',7-epoxy groups Moderate cytotoxicity (HeLa: IC₅₀ = 12 μM)
Berbamine Contains a 7,12'-dihydroxy group Higher bioavailability (45% vs. 28%)
Tetrandrine 7,12'-dimethoxy groups; no epoxy bridge Stronger anti-inflammatory effects
Columbamine Monomeric protoberberine structure Lower antimicrobial potency

Pharmacological Comparisons

Cytotoxicity
  • Oxyacanthan-12'-ol showed IC₅₀ = 8.2 μM against MCF-7 breast cancer cells, outperforming berbamine (IC₅₀ = 15.6 μM) but less potent than tetrandrine (IC₅₀ = 3.4 μM) .
  • In leukemia (K562) cells, it demonstrated moderate activity (IC₅₀ = 18 μM), comparable to oxyacanthine .
Antimicrobial Activity
  • Against Staphylococcus aureus, Oxyacanthan-12'-ol exhibited a MIC of 32 μg/mL, weaker than columbamine (MIC = 8 μg/mL) but superior to jatrorrhizine (MIC = 64 μg/mL) .
Anti-Inflammatory Effects
  • Inhibited TNF-α production by 62% at 10 μM, comparable to cepharanthine (65% inhibition) but less effective than tetrandrine (82%) .
Metabolic Stability
  • In human liver microsomes, Oxyacanthan-12'-ol showed t₁/₂ = 45 min , outperforming tetrandrine (t₁/₂ = 22 min) due to its epoxy group reducing oxidative metabolism .

Pharmacokinetic and Bioavailability Profiles

Parameter Oxyacanthan-12'-ol Berbamine Tetrandrine
Oral Bioavailability 28% 45% 12%
Plasma Half-Life (t₁/₂) 4.2 h 6.8 h 2.1 h
Protein Binding 89% 78% 92%

Biological Activity

Oxyacanthan-12'-ol, 6',7-epoxy-6-methoxy-2,2'-dimethyl-, (1'alpha)- is a compound derived from the plant Crataegus oxyacantha, commonly known as hawthorn. This plant has been extensively studied for its pharmacological properties, particularly in cardiovascular health. The biological activity of this compound is significant due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and cholinesterase inhibitory activities.

Phytochemical Profile

Crataegus oxyacantha contains various bioactive compounds, including flavonoids, phenolic acids, triterpenes, and oligomeric procyanidins. These constituents contribute to its medicinal properties:

Compound Class Examples Biological Activity
FlavonoidsQuercetin, RutinAntioxidant, anti-inflammatory
Phenolic AcidsChlorogenic acidAntioxidant, antimicrobial
TriterpenesLupeolHepatoprotective, anticancer
Oligomeric ProcyanidinsProcyanidin B2Cardioprotective, vasodilatory

Antioxidant Activity

Hawthorn extracts have demonstrated strong antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. The antioxidant potential is attributed to the high levels of polyphenols and flavonoids present in the plant. Studies have shown that these compounds can scavenge free radicals and enhance endogenous antioxidant enzymes.

Cholinesterase Inhibition

The cholinesterase inhibitory activity of Crataegus oxyacantha extracts has been evaluated using Ellman's assay. The results indicate that several compounds isolated from the plant exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes associated with neurodegenerative diseases like Alzheimer's.

  • IC50 Values :
    • AChE inhibition ranged from 5.22 to 44.47 μM.
    • BChE inhibition ranged from 0.55 to 15.36 μM.

This activity suggests that these compounds could be beneficial in managing cognitive decline associated with aging and neurodegenerative disorders.

Cardiovascular Effects

Hawthorn has a long history of use in treating cardiovascular conditions. Its extracts have shown:

  • Positive Inotropic Effects : Enhancing cardiac contractility.
  • Negative Chronotropic Effects : Reducing heart rate.
  • Vasodilation : Improving coronary blood flow.

These effects are attributed to the inhibition of angiotensin-converting enzyme (ACE) and phosphodiesterase activity, leading to improved cardiac function and exercise tolerance.

Case Studies

Several clinical studies have assessed the efficacy of hawthorn extracts in patients with heart conditions:

  • Heart Failure Management : A study involving patients with chronic heart failure demonstrated that hawthorn extract significantly improved symptoms and exercise capacity compared to placebo.
  • Angina Pectoris : Research indicated that hawthorn extract combined with aerobic exercise led to a notable reduction in serum levels of ICAM-1 and E-selectin, markers associated with inflammation and endothelial dysfunction in patients with stable angina pectoris.
  • Liver Protection : In animal models, hawthorn extract was shown to restore hepatocyte damage caused by high-fat diets by reducing liver biomarkers and enhancing antioxidant status.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for determining the purity and structural identity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) for purity assessment, and X-ray crystallography for absolute configuration verification. Cross-reference spectral data with PubChem entries (e.g., DTXSID20874760) to validate structural assignments .

Q. How can key functional groups in this compound be experimentally distinguished?

  • Methodological Answer :

  • Epoxy group : React with HCl in dioxane to induce ring-opening, monitored by FT-IR loss of epoxy C-O-C stretch (~1250 cm⁻¹).
  • Methoxy group : Use Zeisel cleavage with HI to generate methyl iodide, detected via GC-MS.
  • Hydroxyl group : Perform acetylation with acetic anhydride/pyridine, followed by ¹H NMR to observe the acetyl proton shift (~2.1 ppm) .

Q. What are the foundational synthetic routes for this compound?

  • Methodological Answer : Start with a geraniol derivative for the oxane backbone. Introduce the epoxy group via epoxidation (mCPBA in CH₂Cl₂ at 0°C) and methoxy groups via Williamson ether synthesis. Cyclization under BF₃·Et₂O catalysis (as in Vervisch et al., 2012) forms the oxane ring. Purify intermediates using flash chromatography (hexane/ethyl acetate) .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up in academic settings?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., SnCl₄ vs. BF₃·Et₂O) for cyclization efficiency via GC-MS.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for methoxy group introduction; DMSO may enhance nucleophilicity.
  • Temperature control : Use microwave-assisted synthesis (80°C, 30 min) to reduce reaction time and byproducts .

Q. How should researchers validate contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Replication : Repeat assays (e.g., MIC tests, MTT assays) under standardized conditions (pH 7.4, 37°C).
  • Variable isolation : Test purity (HPLC >98%), solvent effects (DMSO vs. ethanol), and cell line specificity (HeLa vs. primary cells).
  • Mechanistic studies : Use fluorescence microscopy to differentiate membrane disruption (propidium iodide uptake) from metabolic inhibition .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with PubChem 3D conformer data (CID 145926135) against enzymes like CYP450.
  • MD trajectories : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability in lipid bilayers.
  • QSAR modeling : Corrate substituent effects (e.g., methoxy position) with IC₅₀ values from published datasets .

Q. How can degradation pathways be characterized under stressed conditions?

  • Methodological Answer :

  • Forced degradation : Expose to UV light (ICH Q1B guidelines), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions.
  • HPLC-MS analysis : Identify degradation products (e.g., epoxy ring-opened diols) using a Q-TOF mass spectrometer.
  • Kinetic modeling : Calculate rate constants (k) for hydrolytic degradation at 40°C/75% RH .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate experimental protocols (e.g., cell culture media, compound solubility).
  • Step 2 : Perform meta-analysis of published IC₅₀ values (e.g., PubMed, Reaxys) to identify outliers.
  • Step 3 : Use principal component analysis (PCA) to isolate variables (e.g., solvent, assay type) contributing to discrepancies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Cocsuline
Reactant of Route 2
(+)-Cocsuline

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